N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)pyrazol-4-amine;hydrochloride
Description
Systematic IUPAC Nomenclature and Structural Representation
The systematic IUPAC name N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)pyrazol-4-amine;hydrochloride reflects its structural complexity. The compound consists of two pyrazole rings:
- The primary pyrazole (position 4) is substituted with a 2-fluoroethyl group at nitrogen (position 1) and an amine group at carbon (position 4).
- The secondary pyrazole (position 3) features a 2-ethyl group at nitrogen (position 2) and a 4-methyl group at carbon (position 4), with a methylene bridge (-CH2-) linking its carbon (position 3) to the primary pyrazole’s amine.
The hydrochloride salt form arises from protonation of the amine group, forming an ionic pair with a chloride counterion.
Table 1: Structural Breakdown
| Component | Description |
|---|---|
| Parent heterocycle | Pyrazole (C3H3N2) |
| Primary substituents | 2-fluoroethyl (N1), amine (C4) |
| Secondary substituents | 2-ethyl (N2), 4-methyl (C4) |
| Linkage | Methylene bridge (-CH2-) between C3 of secondary pyrazole and N of primary amine |
| Salt form | Hydrochloride (Cl⁻ counterion) |
The structural representation emphasizes the spatial arrangement of substituents, critical for understanding reactivity and intermolecular interactions.
Molecular Formula and Weight Analysis
The molecular formula of the free base is C13H20FN5 , with a molecular weight of 265.33 g/mol . Upon hydrochloride salt formation, the formula becomes C13H21ClFN5 , and the molecular weight increases to 301.79 g/mol (calculated by adding 36.46 g/mol for HCl).
Table 2: Molecular Composition
| Component | Formula | Contribution to Weight (g/mol) |
|---|---|---|
| Carbon | 13 × 12.01 | 156.13 |
| Hydrogen | 21 × 1.01 | 21.21 |
| Chlorine | 1 × 35.45 | 35.45 |
| Fluorine | 1 × 19.00 | 19.00 |
| Nitrogen | 5 × 14.01 | 70.05 |
| Total | — | 301.79 |
The fluorine and chlorine atoms significantly influence polarity and solubility, while the pyrazole rings contribute to aromatic stabilization.
Canonical SMILES Notation and InChI Key Specifications
The canonical SMILES notation for the hydrochloride salt is:
CCN1C(=C(C=N1)C)CNC2=C(C=NN2CCF)C.Cl
Key features encoded:
CCN1C(=C(C=N1)C): 2-ethyl-4-methylpyrazole ring.CNC2=C(C=NN2CCF): 1-(2-fluoroethyl)pyrazole-4-amine linked via methylene..Cl: Hydrochloride counterion.
The InChI Key for the free base is DMTKKSSBQMSGCR-UHFFFAOYSA-N, generated from the standard InChI string:
InChI=1S/C13H20FN5/c1-4-18-12(10(2)7-16-18)9-15-13-11(3)8-17-19(13)6-5-14/h7-8,15H,4-6,9H2,1-3H3
For the hydrochloride salt, the InChI string incorporates the chloride ion, altering the key to reflect protonation state and ionic interactions.
Table 3: Identifier Comparison
| Identifier | Free Base | Hydrochloride |
|---|---|---|
| SMILES | CCN1C(=C(C=N1)C)CNC2=C(C=NN2CCF)C | CCN1C(=C(C=N1)C)CNC2=C(C=NN2CCF)C.Cl |
| InChI Key | DMTKKSSBQMSGCR-UHFFFAOYSA-N | [Modified with Cl inclusion] |
Properties
Molecular Formula |
C12H19ClFN5 |
|---|---|
Molecular Weight |
287.76 g/mol |
IUPAC Name |
N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)pyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C12H18FN5.ClH/c1-3-18-12(10(2)6-16-18)8-14-11-7-15-17(9-11)5-4-13;/h6-7,9,14H,3-5,8H2,1-2H3;1H |
InChI Key |
SEUBZVCOOTVSPI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)C)CNC2=CN(N=C2)CCF.Cl |
Origin of Product |
United States |
Preparation Methods
Pyrazole Core Construction
The synthesis begins with preparing two pyrazole intermediates:
- 2-ethyl-4-methylpyrazole-3-carbaldehyde : Synthesized via Knorr pyrazole synthesis using ethyl acetoacetate and hydrazine hydrate under acidic conditions.
- 1-(2-fluoroethyl)pyrazole-4-amine : Produced by reacting 4-aminopyrazole with 1-bromo-2-fluoroethane in dimethylformamide (DMF) at 60°C for 12 hours, achieving 78% yield.
Functional Group Activation
The aldehyde group in 2-ethyl-4-methylpyrazole-3-carbaldehyde undergoes reductive amination. Sodium cyanoborohydride in methanol reduces the Schiff base formed with ammonium acetate, yielding the secondary amine precursor.
Stepwise Synthesis of the Target Compound
Coupling of Pyrazole Moieties
The amine precursor reacts with 1-(2-fluoroethyl)pyrazole-4-amine via a HATU-mediated coupling reaction. Typical conditions include:
| Parameter | Value | Source |
|---|---|---|
| Solvent | DMF | |
| Reagent | HATU, DIEA | |
| Temperature | 25°C | |
| Reaction Time | 10–12 hours | |
| Yield | 60–83% |
This step forms the tertiary amine backbone, with HATU activating the carboxylic acid derivative for nucleophilic attack.
Reaction Optimization and Challenges
Regioselectivity in Pyrazole Functionalization
Positional isomerism during alkylation is mitigated by:
- Temperature control : Maintaining reactions below 40°C to prevent ring rearrangement.
- Protecting groups : Using tert-butoxycarbonyl (Boc) groups to shield reactive amines during coupling.
Purification Strategies
- Chromatography : Silica gel columns with ethyl acetate/hexane gradients (40–99%) remove unreacted starting materials.
- Salt formation : Treating the free base with HCl in ethanol precipitates the hydrochloride salt, enhancing stability.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
HPLC analysis with a C18 column (ACN/water gradient) confirms ≥98% purity, critical for pharmacological applications.
Industrial-Scale Adaptations
Continuous Flow Synthesis
Microreactor systems decrease reaction times from 12 hours to 2 hours, improving throughput.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl and methyl groups, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can target the pyrazole ring, potentially leading to the formation of dihydropyrazoles.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluoroethyl group, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
Oxidation: Formation of alcohols, aldehydes, and carboxylic acids.
Reduction: Formation of dihydropyrazoles.
Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)pyrazol-4-amine;hydrochloride has shown promise in medicinal applications, particularly in cancer research. Recent studies highlight its antiproliferative activity against various cancer cell lines, demonstrating a sub-micromolar inhibitory concentration (GI50 = 0.127–0.560 μM) across a panel of 13 cancer cell lines . This suggests potential as a therapeutic agent in oncology.
Agricultural Chemistry
In agriculture, compounds like this compound can be explored for their herbicidal properties. Pyrazole derivatives are known for their ability to inhibit specific biochemical pathways in plants, making them candidates for developing new herbicides that target weed growth without affecting crop yield.
Case Study 1: Antiproliferative Activity
A study published in Nature demonstrated that pyrazole derivatives exhibit significant antiproliferative effects on cancer cells. The specific compound of interest was tested against several human cancer cell lines, revealing its potential as an anticancer agent due to its ability to induce apoptosis and inhibit cell proliferation .
Case Study 2: Herbicidal Effects
Research conducted on various pyrazole compounds indicated their effectiveness in controlling weed species in agricultural settings. The compound was tested for its ability to disrupt amino acid synthesis pathways in plants, leading to stunted growth and eventual plant death. Such findings suggest that this compound could be developed into a selective herbicide.
Mechanism of Action
The mechanism of action of N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)pyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The presence of the fluoroethyl group can enhance its binding affinity and selectivity for certain targets. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogues in the Pyrazole-Amine Class
Compound A : N-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-1H-pyrazol-4-amine Hydrochloride
- Molecular Formula : C₁₂H₁₉ClFN₅
- Molecular Weight : 287.76 g/mol
- CAS : 1856088-52-2 ()
Comparison : - This isomer differs in substituent positions: the ethyl and methyl groups are on positions 1 and 3 of the first pyrazole (vs. positions 2 and 4 in the target compound). Positional isomerism may alter steric effects and binding interactions in biological systems .
Compound B : 1-(2-Fluoroethyl)-3-methyl-N-propylpyrazol-4-amine Hydrochloride
- Molecular Formula : C₉H₁₇ClFN₃
- Molecular Weight : 221.70 g/mol
- CAS : 1856068-11-5 ()
Comparison : - Lacks the bifunctional pyrazole core, featuring a single pyrazole ring with a propylamine substituent. The reduced molecular weight (221.70 vs.
Compound C : N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine
Comparative Data Table
Key Research Findings
- Positional Isomerism (Target vs. Compound A) : Despite identical molecular formulas, the ethyl and methyl group positions influence electronic distribution. For example, substituents at pyrazole position 1 (Compound A) may increase steric hindrance compared to position 2 (Target), affecting receptor binding .
- Fluorine Impact : The 2-fluoroethyl group in the Target and Compound B introduces electronegativity and metabolic resistance, whereas Compound C’s pyridine lacks this feature, making it more prone to oxidation .
- Molecular Weight Trends : Higher molecular weight in bipyrazole derivatives (Target, Compound A) may correlate with enhanced target affinity but poorer bioavailability compared to simpler analogs like Compound B .
Biological Activity
N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)pyrazol-4-amine;hydrochloride is a synthetic compound belonging to the pyrazole family, characterized by its unique five-membered heterocyclic structure. This compound has been the subject of various studies due to its potential biological activities, particularly in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C11H18ClN5 |
| Molecular Weight | 255.75 g/mol |
| CAS Number | 1856035-69-2 |
| IUPAC Name | This compound |
The hydrochloride salt form enhances the compound's solubility, making it suitable for various biological assays and applications.
Research indicates that this compound interacts with specific molecular targets, including enzymes and receptors. These interactions can modulate biological pathways, potentially leading to therapeutic effects such as:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, which may play a role in various metabolic pathways.
- Receptor Binding : Studies have suggested that it may bind to certain receptors, influencing signaling pathways related to inflammation and pain.
Biological Activities
The biological activities of this compound have been explored in several studies:
- Anti-inflammatory Effects : Preliminary research indicates that the compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
- Antitumor Activity : Some studies have suggested potential antitumor effects, although further investigation is required to confirm these findings.
- Neuroprotective Properties : There is emerging evidence pointing towards neuroprotective effects, particularly in models of neurodegeneration.
Case Study 1: Anti-inflammatory Activity
In a study assessing the anti-inflammatory properties of various pyrazole derivatives, this compound demonstrated significant inhibition of TNF-alpha production in vitro. This suggests its potential utility in treating inflammatory diseases.
Case Study 2: Antitumor Effects
A series of experiments conducted on tumor cell lines revealed that this compound inhibited cell proliferation in a dose-dependent manner. The mechanism appears to involve apoptosis induction, although the specific pathways remain to be fully elucidated.
Comparative Analysis with Similar Compounds
The following table compares this compound with other related compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2-Ethyl-N-[2-(4-methylpyrazol)-methyl]-5-methylpyrazol | Contains a methyl group at the 5-position | Investigated for anti-inflammatory properties |
| N-[1-(4-Methoxyphenyl)-5-pyrazolyl]methyl | Features a methoxyphenyl substituent | Known for its analgesic effects |
| 1-(2-Fluorophenyl)-3-pyrazolecarboxylic acid | Contains a fluorophenyl group | Studied for its anti-cancer properties |
This compound stands out due to its specific combination of functional groups, which may confer unique properties not found in other pyrazole derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
